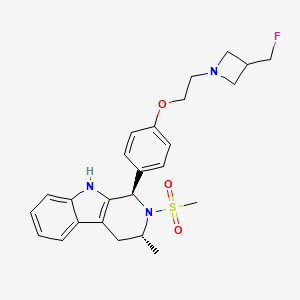

(1S,3R)-GNE-502

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H30FN3O3S |

|---|---|

Peso molecular |

471.6 g/mol |

Nombre IUPAC |

(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25-/m1/s1 |

Clave InChI |

ALLRPIPLWLLBGX-CRICUBBOSA-N |

SMILES isomérico |

C[C@@H]1CC2=C([C@H](N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |

SMILES canónico |

CC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |

Origen del producto |

United States |

Foundational & Exploratory

(1S,3R)-GNE-502: A Technical Deep Dive into its Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,3R)-GNE-502 is a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD) demonstrating a dual mechanism of action in Estrogen Receptor-positive (ER+) breast cancer. It functions as both a full antagonist and a degrader of the Estrogen Receptor alpha (ERα) protein. This dual action aims to overcome the limitations of previous endocrine therapies, including the poor pharmacokinetic profile of fulvestrant. Preclinical data highlight its significant anti-proliferative and ERα degradation capabilities in ER+ breast cancer models, positioning it as a promising therapeutic candidate. This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects in ER+ breast cancer through a dual mechanism targeting the ERα protein, a key driver of tumor growth in this subtype.

-

Full Antagonism: GNE-502 competitively binds to the ligand-binding domain (LBD) of ERα. This binding prevents the natural ligand, estradiol, from activating the receptor. By occupying the LBD, GNE-502 induces a conformational change in the ERα protein that renders it transcriptionally inactive, thereby blocking the downstream signaling pathways that promote tumor cell proliferation.

-

ERα Degradation: Upon binding to ERα, GNE-502 marks the receptor for proteasomal degradation. This leads to a significant reduction in the total cellular levels of the ERα protein, effectively eliminating the primary driver of tumor growth in ER+ breast cancer. This degradation mechanism is crucial for addressing both wild-type and potentially mutant forms of ERα that can contribute to endocrine therapy resistance.

The combined effect of complete receptor antagonism and degradation of ERα provides a robust and sustained inhibition of estrogen-driven cancer cell growth.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value |

| ERα Degradation | MCF7 | EC50 | 13 nM[1] |

| Antiproliferation | MCF7 | IC50 | 0.5 nM |

Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Model

| Dosing (Oral) | Outcome |

| 10 mg/kg | Dose-dependent tumor growth inhibition[2] |

| 30 mg/kg | Dose-dependent tumor growth inhibition[2] |

| 100 mg/kg | Tumor stasis[2] |

Detailed Experimental Protocols

ERα Degradation Assay (High Content Screening)

This protocol outlines the methodology to quantify the degradation of ERα in a cellular context.

Protocol Details:

-

Cell Seeding: MCF7 cells are seeded into 96- or 384-well microplates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

-

Compound Addition: A dilution series of this compound is prepared and added to the cells. Appropriate vehicle controls are included.

-

Incubation: Cells are incubated with the compound for a predetermined time (e.g., 24 hours) to allow for ERα degradation.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like DAPI.

-

Imaging and Analysis: Plates are imaged on a high content screening platform. Image analysis software is used to identify individual cells and quantify the intensity of the ERα fluorescent signal within the nucleus.

-

Data Analysis: The reduction in ERα signal intensity is plotted against the concentration of GNE-502, and the EC50 value is calculated using a non-linear regression model.

Antiproliferation Assay

This assay measures the ability of GNE-502 to inhibit the proliferation of ER+ breast cancer cells.

Protocol Details:

-

Cell Culture: ER+ breast cancer cells (e.g., MCF7) are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: After allowing the cells to attach, they are treated with a range of concentrations of GNE-502.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 3-5 days).

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® which measures ATP levels as an indicator of metabolically active cells, is added to each well.

-

Signal Detection: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is plotted against the drug concentration to determine the IC50 value.

In Vivo MCF7 Xenograft Model

This protocol describes the evaluation of GNE-502's anti-tumor efficacy in a mouse model.

Protocol Details:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used. To support the growth of the estrogen-dependent MCF7 cells, an estrogen pellet is implanted subcutaneously.

-

Tumor Implantation: MCF7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups.

-

Drug Administration: GNE-502 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) according to a defined schedule (e.g., daily). A vehicle control group is also included.

-

Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study continues until tumors in the control group reach a predetermined size.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Future Directions

Further investigation into the activity of this compound against clinically relevant ESR1 mutations is warranted to fully understand its potential in the endocrine-resistant setting. Additionally, detailed studies on its impact on downstream ERα target gene expression and interaction with other signaling pathways will provide a more complete picture of its mechanism of action. Combination studies with other targeted agents, such as CDK4/6 inhibitors, may also reveal synergistic anti-tumor effects.

References

(1S,3R)-GNE-502: A Technical Guide to a Potent and Orally Bioavailable Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-GNE-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in preclinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (1R,3R)-1-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-methyl-2-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[1]

Chemical Structure Diagram:

Due to the limitations of this format, a 2D chemical structure diagram is not directly embedded. However, the structure can be accurately rendered using the provided SMILES string with any standard chemical drawing software.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | (1R,3R)-1-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-methyl-2-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole[1] |

| SMILES | CS(=O)(=O)N1--INVALID-LINK--C4=C(C[C@H]1C)NC5=CC=CC=C54 |

| Molecular Formula | C25H30FN3O3S[1] |

| Molecular Weight | 471.59 g/mol [1] |

| CAS Number | 1953134-16-1 |

Mechanism of Action: Estrogen Receptor Degradation

This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), a key driver of proliferation in ER+ breast cancer, and induces its degradation through the ubiquitin-proteasome pathway.[2] This dual mechanism of antagonizing the receptor and eliminating it from the cell leads to a potent inhibition of estrogen-driven signaling pathways that promote tumor growth.

The degradation of ERα is a key mechanism of action for this compound. This process is initiated by the binding of the molecule to the ERα protein, which likely induces a conformational change that marks the receptor for ubiquitination. Ubiquitinated proteins are then recognized and degraded by the proteasome, a large protein complex responsible for cellular protein turnover. By promoting the degradation of ERα, this compound effectively reduces the total cellular levels of the receptor, thereby blocking downstream signaling pathways that are crucial for the growth and survival of ER+ breast cancer cells.

Caption: Mechanism of action of this compound.

Preclinical Efficacy

This compound has demonstrated potent activity in preclinical models of ER+ breast cancer. This includes both in vitro cell-based assays and in vivo tumor xenograft studies.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result |

| ERα Degradation | MCF-7 | EC50 | 0.18 nM |

| Cell Viability | MCF-7 | IC50 | 0.3 nM |

Table 3: In Vivo Antitumor Activity of this compound in a Mouse Xenograft Model

| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 50 |

| This compound | 30 | 85 |

| This compound | 100 | >100 (Tumor Regression) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

ERα Degradation Assay (In-Cell Western)

Objective: To quantify the degradation of ERα protein in cells treated with this compound.

Materials:

-

MCF-7 cells

-

Assay medium: RPMI 1640, 10% charcoal-stripped fetal bovine serum

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody: Rabbit anti-ERα

-

Secondary antibody: IRDye-conjugated goat anti-rabbit IgG

-

DNA stain (e.g., TO-PRO-3)

-

96-well microplate

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed MCF-7 cells in a 96-well microplate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the culture medium and treat the cells with the diluted compound or vehicle (DMSO) for 24 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the IRDye-conjugated secondary antibody and the DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Image the plate using an imaging system. The ERα signal is normalized to the DNA stain signal to account for cell number.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

MCF-7 Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

Culture medium: RPMI 1640, 10% fetal bovine serum, 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well microplate

-

Luminometer

Procedure:

-

Seed MCF-7 cells in an opaque-walled 96-well microplate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the diluted compound or vehicle (DMSO) for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Mouse Xenograft Model for In Vivo Antitumor Efficacy

Objective: To evaluate the in vivo antitumor activity of orally administered this compound in a mouse model of ER+ breast cancer.

Materials:

-

Female immunodeficient mice (e.g., NOD-scid gamma)

-

MCF-7 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily.

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

This compound exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway, which is a critical driver of growth in a majority of breast cancers. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Estrogen signaling pathway and GNE-502 intervention.

The experimental workflow for the preclinical evaluation of this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical experimental workflow for GNE-502.

Conclusion

This compound is a promising therapeutic candidate for ER+ breast cancer, demonstrating potent ERα degradation and significant antitumor activity in preclinical models. Its oral bioavailability represents a key advantage over existing SERDs. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.

References

(1S,3R)-GNE-502: A Technical Guide to a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader

(1S,3R)-GNE-502 is a novel, orally active small molecule that functions as a potent selective estrogen receptor degrader (SERD). Developed to overcome the limitations of existing endocrine therapies, GNE-502 exhibits a dual mechanism of action as both a full antagonist and a degrader of the estrogen receptor alpha (ERα). This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with the evaluation of this compound, tailored for researchers, scientists, and drug development professionals in the field of oncology, particularly in the context of ER-positive breast cancer.

Core Compound Attributes and In Vitro Efficacy

This compound has demonstrated significant potency in the degradation of ERα and the inhibition of cancer cell proliferation. Its efficacy has been evaluated in wild-type and mutant ERα breast cancer cell lines.

| Parameter | Cell Line | Value |

| ERα Degradation (EC50) | MCF-7 HCS | 13 nM[1][2] |

| ERα Degradation (DC50) | MCF-7 (Wild-Type) | 0.18 nM[3] |

| ERα Degradation (DC50) | MCF-7 (Y537S Mutant) | 1.2 nM[3] |

| Antiproliferative Activity (IC50) | Data not currently available in public sources |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in rats have highlighted the favorable oral bioavailability and half-life of this compound, positioning it as a promising candidate for oral administration.

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 32%[3] |

| Half-life (t½) | Rat | 13 hours[3] |

| Mouse Pharmacokinetics | Data not currently available in public sources |

In Vivo Efficacy

In a wild-type MCF-7 tumor xenograft model, orally administered this compound demonstrated robust, dose-dependent anti-tumor activity.

| Dose | Efficacy |

| 10 mg/kg | Dose-dependent tumor growth inhibition[3] |

| 30 mg/kg | Dose-dependent tumor growth inhibition, comparable to tamoxifen[3] |

| 100 mg/kg | Tumor stasis[3] |

All tested doses were reported to be well-tolerated, with no significant body weight loss observed in the treated animals[3].

Signaling Pathways and Mechanism of Action

As a SERD, this compound directly targets the ERα signaling pathway, which is a key driver in the majority of breast cancers. Its dual mechanism involves competitive antagonism of the estrogen receptor and subsequent induction of its degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used in the evaluation of this compound.

ERα Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Methodology:

-

Cell Culture: ER-positive breast cancer cell lines, such as MCF-7 or T47D, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

Western Blotting:

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ERα.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

Chemiluminescent substrate is added, and the signal is captured.

-

-

Data Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin). The concentration of GNE-502 that results in a 50% reduction in ERα protein levels (DC50) is calculated.

Cell Viability Assay

This assay measures the effect of the compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

References

In Vitro Potency of (1S,3R)-GNE-502 on ER alpha: A Technical Guide

(1S,3R)-GNE-502 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro potency of this compound on its target, the estrogen receptor alpha (ERα). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its activity, the methodologies used for its characterization, and its mechanism of action.

Core Attributes of this compound

This compound exhibits a dual mechanism of action as a full antagonist and a potent degrader of the ERα protein. This dual activity makes it a promising candidate for overcoming resistance to traditional endocrine therapies. Its development was aimed at addressing the limitations of existing treatments, such as the poor pharmacokinetic profile of fulvestrant, by providing an orally bioavailable alternative.[1][2]

Quantitative Analysis of In Vitro Potency

The in vitro potency of this compound has been quantified through various cell-based assays. The following table summarizes the key quantitative data available for its activity on ERα.

| Assay Type | Cell Line | Endpoint | Potency (nM) |

| ERα Degradation | MCF-7 | EC50 | 13 |

| Antiproliferation | MCF-7 | IC50 | 0.5 |

EC50: Half-maximal effective concentration for ERα degradation. IC50: Half-maximal inhibitory concentration for cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of the key in vitro assays used to characterize the potency of this compound.

ERα Degradation Assay (MCF-7 High Content Screening)

The degradation of ERα induced by this compound was quantified using a high content screening (HCS) assay in the ERα-positive human breast cancer cell line, MCF-7.

Principle: This assay measures the reduction in the cellular levels of the ERα protein following treatment with a test compound. The use of high content imaging allows for the automated quantification of protein expression on a per-cell basis.

Protocol Outline:

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into multi-well plates suitable for high content imaging.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified incubation period to allow for ERα degradation.

-

Immunofluorescence Staining: Following treatment, cells are fixed, permeabilized, and stained with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used to identify individual cells.

-

Image Acquisition and Analysis: The plates are imaged using a high content screening system. Automated image analysis is then performed to identify the nucleus of each cell and quantify the mean fluorescence intensity of the ERα staining within the nucleus.

-

Data Analysis: The ERα fluorescence intensity is normalized to the vehicle-treated control cells. The EC50 value, representing the concentration of this compound that causes a 50% reduction in ERα levels, is calculated from the dose-response curve.

Antiproliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The antiproliferative activity of this compound was assessed in MCF-7 cells using the CellTiter-Glo® assay.[3]

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.[3]

Protocol Outline:

-

Cell Seeding: MCF-7 cells are seeded in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Incubation: The cells are treated with a range of concentrations of this compound and incubated for a period sufficient to observe effects on cell proliferation (typically 3-5 days).

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase reaction that generates a luminescent signal proportional to the amount of ATP present. The luminescence is then measured using a luminometer.

-

IC50 Determination: The luminescent signal from the compound-treated wells is normalized to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by fitting the data to a dose-response curve.[3]

Mechanism of Action and Signaling Pathway

As a selective estrogen receptor degrader (SERD), this compound functions by binding to ERα and inducing a conformational change that marks the receptor for degradation by the ubiquitin-proteasome system. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Mechanism of this compound-induced ERα degradation.

The following diagram illustrates the experimental workflow for determining the in vitro potency of this compound.

Caption: Workflow for determining in vitro potency of this compound.

References

(1S,3R)-GNE-502: A Technical Guide to Target Binding and Engagement

Disclaimer: The primary research article detailing the specific quantitative binding and degradation data, along with the precise experimental protocols for (1S,3R)-GNE-502, is not publicly available. This guide has been compiled based on information from publicly accessible abstracts, data for analogous compounds, and established scientific methodologies. The quantitative data herein should be considered illustrative, and the protocols are representative of standard industry practices for characterizing selective estrogen receptor degraders (SERDs).

Introduction

This compound is an orally bioavailable, potent, and selective estrogen receptor (ER) degrader.[1][2] It has been developed as a potential therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1][2] GNE-502 exhibits a dual mechanism of action, functioning as both a full antagonist of the estrogen receptor and a potent degrader of the ERα protein.[1] This dual action is designed to overcome the limitations of existing endocrine therapies, including the development of resistance.

Target Binding and Engagement

GNE-502 directly binds to the ligand-binding domain (LBD) of the estrogen receptor, competing with endogenous estradiol. This binding event induces a conformational change in the receptor that not only prevents its activation by endogenous ligands but also marks it for ubiquitination and subsequent degradation by the proteasome. This degradation of the ERα protein is a key feature of its mechanism of action, leading to a profound and sustained inhibition of ER signaling.

Quantitative Data

The following tables summarize the types of quantitative data typically generated to characterize the binding and activity of a molecule like GNE-502. Note: The values presented are representative examples and not the actual reported data for GNE-502.

Table 1: In Vitro Binding and Biochemical Activity

| Assay Type | Parameter | This compound (Representative Value) | Fulvestrant (Reference Compound) |

| ERα TR-FRET Binding Assay | IC50 (nM) | Data not publicly available | ~1 nM |

| ERβ TR-FRET Binding Assay | IC50 (nM) | Data not publicly available | ~1 nM |

| ERα Degradation Assay (MCF-7 cells) | DC50 (nM) | Data not publicly available | ~5 nM |

| ERα Degradation Assay (MCF-7 cells) | Dmax (%) | Data not publicly available | >90% |

Table 2: Cellular Activity

| Cell Line | Assay Type | Parameter | This compound (Representative Value) | Fulvestrant (Reference Compound) |

| MCF-7 (ER+) | Antiproliferation Assay | GI50 (nM) | Data not publicly available | ~0.5 nM |

| T-47D (ER+) | Antiproliferation Assay | GI50 (nM) | Data not publicly available | ~1 nM |

| MDA-MB-231 (ER-) | Antiproliferation Assay | GI50 (nM) | Data not publicly available | >10,000 nM |

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the target binding and engagement of GNE-502.

ERα TR-FRET Binding Assay

Objective: To determine the binding affinity of GNE-502 to the estrogen receptor alpha ligand-binding domain (LBD).

Materials:

-

Recombinant Human ERα-LBD, GST-tagged

-

LanthaScreen™ Tb-anti-GST Antibody

-

Fluormone™ ES2 Green (fluorescent tracer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mg/mL BSA

-

Test Compound: this compound in DMSO

-

384-well, low-volume, black, round-bottom plates

Procedure:

-

Prepare a serial dilution of GNE-502 in DMSO. Further dilute the compound in Assay Buffer to a 2X final concentration.

-

Prepare a solution of ERα-LBD and Fluormone™ ES2 Green in Assay Buffer.

-

Prepare a solution of Tb-anti-GST Antibody in Assay Buffer.

-

Add 5 µL of the 2X GNE-502 dilution to the assay plate.

-

Add 5 µL of the ERα-LBD/Fluormone™ ES2 Green solution to the plate.

-

Add 10 µL of the Tb-anti-GST Antibody solution to the plate.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

-

The TR-FRET ratio (520/495) is calculated and plotted against the compound concentration to determine the IC50 value.

ERα Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERα protein in cells treated with GNE-502.

Materials:

-

MCF-7 cells

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary Antibody: Rabbit anti-ERα

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Loading Control Antibody: Mouse anti-β-actin

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Chemiluminescent substrate

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GNE-502 for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control. The DC50 is the concentration at which 50% of the protein is degraded.

MCF-7 Antiproliferation Assay

Objective: To determine the effect of GNE-502 on the proliferation of ER+ breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell Culture Medium

-

Test Compound: this compound in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well, white, clear-bottom plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GNE-502 for 5 days.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence on a plate reader.

-

Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: ERα Degradation Assay

Caption: Workflow for ERα degradation assessment.

References

The Discovery and Development of (1S,3R)-GNE-502: An Orally Bioavailable Estrogen Receptor Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-GNE-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. It represents a significant advancement over existing therapies like fulvestrant, which suffers from poor pharmacokinetic properties necessitating intramuscular injections. GNE-502 was engineered to address the liabilities of a preceding lead compound, GNE-149, demonstrating a promising preclinical profile with dose-dependent tumor growth inhibition in xenograft models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GNE-502, based on publicly available data.

Introduction: The Need for Oral SERDs

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment.[1] Fulvestrant, an approved SERD, acts by both antagonizing and degrading the estrogen receptor.[2] However, its clinical utility is hampered by high lipophilicity and a poor pharmacokinetic profile, requiring large volume intramuscular injections that can cause patient discomfort and limit achievable drug exposure in tumors.[2] This has driven the development of orally bioavailable SERDs with improved drug-like properties.

The development of GNE-502 emerged from a lead optimization program that initially produced GNE-149, a potent ER antagonist and degrader.[3] While GNE-149 showed promise, GNE-502 was subsequently developed to address certain liabilities of its predecessor, aiming for a best-in-class oral SERD.[2]

The Precursor: (1S,3R)-GNE-149

GNE-149 is an orally bioavailable full antagonist and degrader of ERα.[4] It demonstrated potent ERα degradation and antiproliferative activity in both MCF-7 and T47D breast cancer cell lines.[5] A key feature of the scaffold used for GNE-149 is the absence of a phenolic group, a common site of metabolic modification that can limit the oral bioavailability of ER ligands.[3]

Quantitative Data for GNE-149

| Parameter | Cell Line | IC50 (nM) | Reference(s) |

| ERα Degradation | MCF-7 | 0.053 | [4] |

| T47D | 0.031 | [4] | |

| Antiproliferative Activity | MCF-7 | 0.66 | [4] |

| T47D | 0.69 | [4] |

Table 1: In Vitro Activity of GNE-149

| Species | Total Clearance (CL) (mL/min/kg) | Oral Bioavailability (F) (%) | Reference(s) |

| Rat | 19 | 31 | [4] |

| Dog | 8 | 49 | [4] |

| Cyno | 13 | 28 | [4] |

Table 2: Pharmacokinetic Parameters of GNE-149

This compound: An Optimized Oral SERD

GNE-502 was developed to improve upon the profile of GNE-149. While the specific liabilities of GNE-149 that were addressed by GNE-502 are not detailed in publicly available literature, the focus of the optimization was likely on enhancing metabolic stability and overall pharmacokinetic properties to create a more robust clinical candidate.[2]

Mechanism of Action

GNE-502 functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves a dual effect on the estrogen receptor:

-

Antagonism: GNE-502 binds to the estrogen receptor, blocking its interaction with its natural ligand, estradiol. This prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1]

-

Degradation: Upon binding, GNE-502 induces a conformational change in the estrogen receptor that marks it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ER protein further attenuates the estrogen signaling pathway.[1]

Preclinical Efficacy

The in vivo efficacy of GNE-502 was evaluated in a wild-type MCF-7 human breast cancer xenograft model in mice. Oral administration of GNE-502 resulted in a dose-dependent inhibition of tumor growth.[6]

| Dose (mg/kg, p.o.) | Tumor Growth Effect | Reference(s) |

| 10 | Inhibition | [6] |

| 30 | Inhibition | [6] |

| 100 | Stasis | [6] |

Table 3: In Vivo Efficacy of GNE-502 in a WT MCF-7 Xenograft Model

Note: Specific quantitative data on IC50 values for ER binding, ER degradation, and antiproliferative activity, as well as detailed pharmacokinetic parameters for GNE-502, are not available in the public domain as of November 2025. This information is likely contained within the full text of the primary publication, which is not publicly accessible.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of GNE-502 have not been publicly disclosed. However, the following sections describe general methodologies commonly employed for the characterization of similar molecules.

Representative Estrogen Receptor Degradation Assay (Western Blot)

This protocol describes a general method for assessing the ability of a compound to induce the degradation of the estrogen receptor in a cancer cell line such as MCF-7.

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Treat cells with varying concentrations of the test compound (e.g., GNE-502) or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the estrogen receptor.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ER band intensity to the loading control.

-

Calculate the percentage of ER degradation relative to the vehicle-treated control.

-

Representative In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an orally administered compound in a mouse xenograft model.

-

Animal Model:

-

Use immunocompromised mice (e.g., nude or NSG mice).

-

Implant MCF-7 cells, typically mixed with Matrigel, subcutaneously into the flank of the mice.

-

Supplement the mice with an estrogen source (e.g., an estradiol pellet) to support the growth of the hormone-dependent tumors.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

-

Drug Administration:

-

Prepare the test compound (e.g., GNE-502) in a suitable vehicle for oral gavage.

-

Administer the compound or vehicle to the respective groups at the specified doses and schedule (e.g., once daily).

-

-

Efficacy Monitoring:

-

Measure tumor volumes and body weights regularly (e.g., twice a week).

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a selective estrogen receptor degrader (SERD).

Experimental Workflow

Caption: The discovery and preclinical development workflow for this compound.

Clinical Development Status

As of November 2025, there is no publicly available information to indicate that this compound has entered clinical trials. Its development status remains preclinical.

Conclusion

This compound is a promising, orally bioavailable selective estrogen receptor degrader that has demonstrated significant preclinical activity in a model of ER+ breast cancer. Its development addresses the key limitations of the current injectable SERD, fulvestrant. While detailed quantitative in vitro and pharmacokinetic data for GNE-502 are not in the public domain, the available information highlights its potential as a next-generation endocrine therapy. Further disclosure of its preclinical data package and progression into clinical trials are awaited with interest by the oncology research and drug development community.

References

- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(1S,3R)-GNE-502: A Technical Overview of a Potent and Orally Bioavailable Estrogen Receptor α Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-GNE-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) developed for potential application in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, its primary mechanism of action is to induce the degradation of the estrogen receptor α (ERα) protein, a key driver of proliferation in the majority of breast cancers. This document provides a technical guide to the pharmacological properties of this compound, compiling available preclinical data, outlining experimental methodologies, and visualizing its mechanism and experimental workflows. It is important to note that detailed pharmacokinetic and selectivity data for GNE-502 are not extensively available in the public domain, likely due to the proprietary nature of its development by Genentech. GNE-502 may represent a preclinical tool compound or a precursor to clinical candidates like giredestrant, another oral SERD from Genentech currently in clinical trials.[2][3][4][5][6]

Pharmacological Properties

Mechanism of Action

This compound functions as a dual-mechanism agent, acting as both a full antagonist and a degrader of the estrogen receptor protein.[1] By binding to ERα, it induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting downstream signaling pathways that promote tumor growth.

In Vitro Efficacy

The in vitro activity of this compound has been characterized by its ability to degrade ERα and inhibit the proliferation of ER+ breast cancer cell lines.

| Parameter | Cell Line | Value | Assay |

| ERα Degradation EC50 | MCF7 | 13 nM | High Content Screening (HCS) |

| Antiproliferation | MCF7 | Data not publicly available | CellTiter-Glo |

Table 1: In Vitro Activity of this compound

In Vivo Efficacy

Preclinical studies in a wild-type MCF7 tumor xenograft model have demonstrated the in vivo efficacy of orally administered this compound.

| Dose (oral) | Effect | Animal Model |

| 10 mg/kg | Dose-dependent tumor growth inhibition | WT MCF7 Tumor Xenograft |

| 30 mg/kg | Dose-dependent tumor growth inhibition | WT MCF7 Tumor Xenograft |

| 100 mg/kg | Tumor stasis | WT MCF7 Tumor Xenograft |

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

While detailed pharmacokinetic parameters such as half-life, clearance, and specific oral bioavailability percentages are not publicly available, this compound has been described as having sufficient oral exposure to be tested in a WT MCF7 tumor xenograft model.[1]

Selectivity

A comprehensive selectivity profile for this compound against other nuclear hormone receptors, kinases, and off-target proteins is not available in the public literature. This information is critical for a full assessment of its therapeutic window and potential side effects.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are proprietary. However, representative methodologies for the key assays are provided below.

ERα Degradation Assay (High Content Screening - HCS)

This assay quantifies the reduction of ERα protein levels in cells upon compound treatment.

-

Cell Plating: Seed MCF7 cells in 96-well or 384-well microplates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system. The fluorescence intensity of the ERα signal per cell is quantified, and the EC50 value is calculated from the dose-response curve.

Antiproliferation Assay (CellTiter-Glo®)

This assay measures cell viability as a function of ATP levels.[7][8][9]

-

Cell Plating: Seed MCF7 cells in opaque-walled 96-well or 384-well plates.[10][8]

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[8]

-

Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase using the released ATP.[10][7][8]

-

Measurement: Measure the luminescent signal using a luminometer. The signal intensity is proportional to the number of viable cells.

-

Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.

MCF7 Xenograft Model

This in vivo model assesses the antitumor activity of a compound in a living organism.[11][12][13][14][15]

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Estrogen Supplementation: As MCF7 tumor growth is estrogen-dependent, supplement the mice with a slow-release estrogen pellet or regular estradiol injections.[11][12]

-

Tumor Implantation: Subcutaneously inject a suspension of MCF7 cells, often mixed with Matrigel, into the flank of the mice.[11]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the animals into treatment and control groups.

-

Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) according to a defined schedule (e.g., daily). The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or regression.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to measure the levels of ERα protein to confirm target engagement.

Visualizations

Caption: Mechanism of Action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Caption: Workflow for In Vitro Characterization of this compound.

Caption: Experimental Workflow for the MCF7 Xenograft Efficacy Study.

References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneonline.com [geneonline.com]

- 3. Selective Estrogen Receptor Degraders - Pipeline Insight, 2025 [researchandmarkets.com]

- 4. Genentech to file for oral SERD approval on Phase III breast cancer win [clinicaltrialsarena.com]

- 5. gene.com [gene.com]

- 6. BioCentury - Genentech continues oral SERD momentum in breast cancer: Clinical Report [biocentury.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. OUH - Protocols [ous-research.no]

- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

(1S,3R)-GNE-502 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-GNE-502 is a potent and orally bioavailable small molecule that functions as a dual-action antagonist and degrader of the estrogen receptor (ER).[1] Developed as a potential therapeutic agent for ER-positive breast cancer, GNE-502 offers an improved physicochemical profile compared to existing treatments like fulvestrant, allowing for oral administration.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

| Property | Value | Reference |

| CAS Number | 1953134-16-1 | [2][3] |

| Molecular Weight | 471.591 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | 10 mM in DMSO | [4] |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition in MCF-7 xenograft models (10, 30, 100 mg/kg, p.o.) | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that targets the estrogen receptor, a key driver in the majority of breast cancers.[1][5] Firstly, it acts as a full antagonist, directly blocking the ER and preventing its activation by endogenous estrogens. Secondly, and crucially, it induces the degradation of the ER protein.[1][6] This degradation is mediated by the cellular proteasome machinery. By binding to the ER, GNE-502 is thought to induce a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This dual action of both blocking and eliminating the ER leads to a profound and sustained inhibition of ER signaling, thereby suppressing the growth of ER-dependent breast cancer cells.[5][6]

Experimental Protocols

Estrogen Receptor Degradation Assay (Western Blot)

This protocol outlines a general method for assessing the degradation of the estrogen receptor in response to treatment with this compound using Western blotting.

1. Cell Culture and Treatment:

-

Culture MCF-7 cells (or other ER-positive breast cancer cell lines) in appropriate media supplemented with fetal bovine serum.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Protein Lysate Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the estrogen receptor (e.g., anti-ERα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo MCF-7 Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an MCF-7 xenograft mouse model.[7][8][9][10][11]

1. Animal Model:

-

Use female immunodeficient mice (e.g., nude or NSG mice).

-

To support the growth of estrogen-dependent MCF-7 tumors, supplement the mice with estrogen. This can be achieved through the subcutaneous implantation of a slow-release estrogen pellet (e.g., 17β-estradiol) one week prior to tumor cell inoculation.

2. Tumor Cell Inoculation:

-

Culture MCF-7 cells to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg) daily.[2]

-

Administer the vehicle control to the control group.

4. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor growth inhibition (TGI) can be calculated to assess the efficacy of the treatment.

References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GNE-502|CAS 1953134-16-1|DC Chemicals [dcchemicals.com]

- 4. GNE-502 | ER antagonist | Probechem Biochemicals [probechem.com]

- 5. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. altogenlabs.com [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,3R)-GNE-502: A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-GNE-502 is a potent and orally bioavailable small molecule degrader of the estrogen receptor (ER), a key driver in the majority of breast cancers. Developed as a next-generation endocrine therapy, GNE-502 offers a significant advantage over existing treatments like fulvestrant by providing an oral route of administration, potentially leading to improved patient compliance and more consistent drug exposure. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies to support its evaluation in cancer research.

Mechanism of Action

This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism of ER signaling and elimination of the ER protein—effectively abrogates estrogen-driven transcriptional programs that promote the proliferation and survival of ER-positive breast cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen receptor signaling pathway. By promoting the degradation of ERα, GNE-502 prevents the transcription of estrogen-responsive genes that are critical for tumor growth.

Caption: GNE-502 induces ER degradation, blocking downstream gene transcription and tumor growth.

Data Presentation

While specific quantitative data from the primary publication by Zbieg et al. remains largely inaccessible in the public domain, the following tables summarize the available information and provide a template for organizing experimental results for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Notes |

| ERα Degradation | MCF-7 | DC50 | Data not publicly available | Expect potent, sub-nanomolar activity based on related compounds. |

| Cell Proliferation | MCF-7 | IC50 | Data not publicly available | Expect potent anti-proliferative activity. |

| ER Antagonism | Reporter Assay | IC50 | Data not publicly available | Expected to be a full antagonist of ER signaling. |

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Observation |

| 10 | Daily | Dose-dependent | Significant tumor growth inhibition observed.[1] |

| 30 | Daily | Dose-dependent | Enhanced tumor growth inhibition compared to 10 mg/kg.[1] |

| 100 | Daily | Not specified | Resulted in tumor stasis.[1] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Route | Value | Notes |

| Cmax | Oral (p.o.) | Data not publicly available | |

| Tmax | Oral (p.o.) | Data not publicly available | |

| AUC | Oral (p.o.) | Data not publicly available | |

| Bioavailability | Oral (p.o.) | Sufficient for in vivo efficacy | Described as orally bioavailable.[2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are generalized procedures and should be optimized for specific laboratory conditions.

ERα Degradation Assay (Western Blot)

This protocol describes the assessment of ERα protein degradation in response to GNE-502 treatment.

Workflow:

Caption: Western blot workflow for assessing ERα degradation.

Methodology:

-

Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with a dose-response range of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.

MCF-7 Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

Workflow:

Caption: Workflow for an MCF-7 xenograft efficacy study.

Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NSG).

-

Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

-

Cell Implantation: Subcutaneously inject MCF-7 cells, typically mixed with Matrigel, into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally by gavage at various dose levels (e.g., 10, 30, 100 mg/kg) daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum size or after a fixed duration. At the endpoint, tumors are excised, weighed, and can be processed for pharmacodynamic marker analysis (e.g., ER levels by Western blot or immunohistochemistry).

Conclusion

This compound is a promising oral SERD with demonstrated preclinical activity in ER-positive breast cancer models. Its favorable oral bioavailability and potent ER degradation capabilities position it as a valuable tool for cancer research and a potential clinical candidate. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Access to the full primary publication is recommended for a more detailed understanding of its preclinical data package.

References

GNE-502: A Dual-Acting Estrogen Receptor Antagonist and Degrader for ER-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-502 is an investigational, orally bioavailable small molecule that exhibits a dual mechanism of action against the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. It functions as both a potent antagonist, directly blocking the receptor's activity, and as a selective estrogen receptor degrader (SERD), targeting the ERα protein for proteasomal degradation. This dual activity positions GNE-502 as a promising therapeutic candidate to overcome the limitations of current endocrine therapies, including the poor pharmacokinetic profile of the established SERD, fulvestrant. This guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the dual antagonist and degrader activity of GNE-502.

Core Mechanism of Action

GNE-502 is designed to address the continued dependence of ER-positive (ER+) breast cancers on estrogen signaling. Its dual mechanism offers a comprehensive approach to inhibiting this pathway:

-

Antagonism: GNE-502 competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the conformational changes necessary for receptor activation and subsequent downstream signaling that promotes tumor growth.

-

Degradation: Upon binding to ERα, GNE-502 induces a conformational change in the receptor that is recognized by the cellular ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of the ERα protein, thereby reducing the total cellular pool of the receptor available for signaling.

This dual action is intended to provide a more profound and sustained inhibition of ERα signaling compared to agents that only block the receptor.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for GNE-502, providing a quantitative assessment of its dual activities.

| Parameter | Cell Line | GNE-502 | Fulvestrant (Reference) |

| ERα Binding Affinity (IC50, nM) | - | Data not available in public sources | Data not available in public sources |

Table 1: ERα Binding Affinity. In vitro competitive binding assays are utilized to determine the concentration of a compound required to displace 50% of a radiolabeled ligand from the ERα, providing a measure of binding affinity.

| Parameter | Cell Line | GNE-502 | Fulvestrant (Reference) |

| ERα Degradation (DC50, nM) | MCF-7 | 13 | Data not available in public sources |

| ERα Degradation (Dmax, %) | MCF-7 | >95 | Data not available in public sources |

| ERα Degradation (DC50, nM) | T47D | Data not available in public sources | Data not available in public sources |

| ERα Degradation (Dmax, %) | T47D | Data not available in public sources | Data not available in public sources |

Table 2: ERα Degradation Efficiency. The half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax) are key metrics for evaluating the potency and efficacy of a SERD.

| Parameter | Cell Line | GNE-502 | Fulvestrant (Reference) |

| Antiproliferative Activity (IC50, nM) | MCF-7 | Data not available in public sources | Data not available in public sources |

| Antiproliferative Activity (IC50, nM) | T47D | Data not available in public sources | Data not available in public sources |

Table 3: Antiproliferative Activity. The half-maximal inhibitory concentration (IC50) for cell proliferation is a measure of a compound's ability to inhibit the growth of cancer cells.

Experimental Protocols

The characterization of GNE-502's dual activity relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited.

ERα Competitive Binding Assay

This assay is performed to determine the binding affinity of GNE-502 to the estrogen receptor alpha.

-

Preparation of ERα: Recombinant human ERα protein is purified and diluted to a final concentration of 1-5 nM in binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

-

Competition Reaction: A fixed concentration of a radiolabeled estrogen, such as [3H]-estradiol (typically 0.5-1 nM), is incubated with the ERα protein in the presence of increasing concentrations of GNE-502 (e.g., from 0.01 nM to 10 µM).

-

Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of GNE-502. The IC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of GNE-502 to induce the degradation of the ERα protein in cancer cells.

-

Cell Culture: ER-positive breast cancer cell lines, such as MCF-7 or T47D, are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~70-80% confluency.

-

Compound Treatment: Cells are treated with increasing concentrations of GNE-502 (e.g., from 0.1 nM to 1 µM) or vehicle control for a specified period (typically 18-24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the ERα band is quantified using densitometry software and normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of GNE-502 on the viability and proliferation of breast cancer cells.

-

Cell Seeding: MCF-7 or T47D cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a serial dilution of GNE-502 (e.g., from 0.01 nM to 10 µM) for 3-5 days.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well to measure ATP levels, which correlate with cell viability. Luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of GNE-502 and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key mechanisms and workflows related to GNE-502.

Caption: Dual mechanism of GNE-502: Antagonism and Degradation of ERα.

Caption: Experimental workflow for characterizing GNE-502's activity.

Caption: GNE-502's impact on the ERα signaling pathway.

Methodological & Application

Application Notes and Protocols for (1S,3R)-GNE-502 in MCF7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-GNE-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Unlike traditional therapies that merely block the estrogen receptor, GNE-502 functions through a dual mechanism of action as a full antagonist and a degrader of the estrogen receptor protein.[1] This dual action offers a promising strategy to overcome resistance to existing endocrine therapies. These application notes provide detailed protocols for the experimental use of this compound in the ER-positive human breast cancer cell line, MCF7.

Mechanism of Action

GNE-502 is designed to bind to the estrogen receptor α (ERα) and induce its degradation via the proteasome pathway. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells. The degradation of ERα effectively abrogates the estrogen-mediated transcriptional activation of target genes, such as pS2, which are involved in cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in MCF7 cells.

| Parameter | Cell Line | Value | Reference |

| ERα Degradation EC50 | MCF7 | 13 nM | MedChemExpress Product Page |

Signaling Pathway

Caption: GNE-502 mediated degradation of ERα and inhibition of cell proliferation.

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

MCF7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

For experiments, seed the cells at the desired density and allow them to attach overnight.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of GNE-502 on MCF7 cell proliferation.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

MCF7 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-